molecular formula C17H26BNO5 B13148183 Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate

Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate

Cat. No.: B13148183
M. Wt: 335.2 g/mol
InChI Key: NNLJWNDWBYGNCU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is a boronic ester featuring a pyridine core substituted at the 5-position with a pinacol-protected boron group and at the 2-position with an ethyl 2-methylpropanoate moiety via an ether linkage. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Synthesis: The compound is synthesized through nucleophilic substitution reactions. For example, analogous procedures involve reacting a phenol derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) with ethyl bromopropanoate in the presence of cesium carbonate (Cs₂CO₃) and tetrahydrofuran (THF) under reflux . The pinacol boronate group is introduced via palladium-catalyzed borylation or direct coupling with bis(pinacolato)diboron .

Properties

Molecular Formula

C17H26BNO5

Molecular Weight

335.2 g/mol

IUPAC Name

ethyl 2-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropanoate

InChI

InChI=1S/C17H26BNO5/c1-8-21-14(20)15(2,3)22-13-10-9-12(11-19-13)18-23-16(4,5)17(6,7)24-18/h9-11H,8H2,1-7H3

InChI Key

NNLJWNDWBYGNCU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC(C)(C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Borylation Reaction

The borylation reaction involves the following steps:

  • Starting Materials : Aryl or heteroaryl halides and bis(pinacolato)diboron.
  • Catalyst : Palladium(0) or palladium(II) complexes.
  • Solvent : Commonly used solvents include toluene, dioxane, or tetrahydrofuran (THF).
  • Conditions : The reaction is typically performed under inert atmosphere conditions at temperatures ranging from room temperature to 100°C.

Synthesis of Pyridinylboronic Esters

Pyridinylboronic esters can be synthesized using similar methods. The general approach involves:

  • Halogen-Metal Exchange : This method involves exchanging a halogen atom on the pyridine ring with a metal (e.g., lithium), followed by reaction with a boron source.
  • Direct Borylation : This involves the direct introduction of a boron group onto the pyridine ring using a palladium catalyst.

Hypothetical Preparation Method for Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate

Given the lack of specific literature on this compound, a hypothetical preparation method can be proposed based on general principles of boronic ester synthesis.

Starting Materials

Synthesis Steps

  • Borylation of 5-Bromopyridin-2-ol :

    • React 5-bromopyridin-2-ol with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh$$3$$)$$4$$) and a base (e.g., KOAc) in a solvent like dioxane.
    • This step introduces the boronic ester functionality.
  • Coupling with Ethyl 2-methyl-2-hydroxypropanoate :

    • Perform a Williamson ether synthesis by reacting the borylated pyridine derivative with ethyl 2-methyl-2-hydroxypropanoate in the presence of a base (e.g., NaH) and a solvent like DMF.

Purification

  • The final product can be purified using column chromatography with appropriate solvents.

Applications

Boronic esters are versatile intermediates in organic synthesis, particularly useful in cross-coupling reactions for forming carbon-carbon bonds. They are crucial in the development of pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and probes.

    Medicine: Utilized in the development of pharmaceuticals and drug discovery.

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the palladium catalyst to the boronate ester, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-Based Boronic Esters

Compound Name (CAS No.) Molecular Formula Key Substituents Synthesis Method Reactivity/Applications References
Target Compound (Not specified) C₁₉H₂₈BNO₅ Pyridin-2-yloxy, ethyl 2-methylpropanoate, pinacol boronate Cs₂CO₃-mediated coupling in THF Suzuki coupling for drug intermediates
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (452972-11-1) C₁₁H₁₄BClNO₂ 3-Boronate, 2-chloro Suzuki coupling with Pd catalysts Electron-deficient aryl coupling partner
2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Not specified) C₁₄H₂₁BNO₄ 3-Boronate, 2,6-dimethoxy Boronation of dimethoxypyridine Electron-rich aryl coupling partner
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine (Not specified) C₁₆H₂₂BF₃NO₃ 5-Boronate, 2-ethoxy, 3-CF₃ Not specified Pharmaceutical intermediate (e.g., kinase inhibitors)
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate (1201657-32-0) C₁₅H₂₅BN₂O₄ Pyrazole-3-carboxylate, pinacol boronate Coupling of ethyl cyanoacetate with boronate precursors Heterocyclic building block

Key Comparisons:

Chloro () and trifluoromethyl () substituents further deactivate the aromatic ring, slowing cross-coupling kinetics .

Synthetic Flexibility: Ethyl 2-methylpropanoate in the target compound provides a sterically hindered ester, which may limit nucleophilic attack compared to less bulky analogs (e.g., ethyl acetate derivatives in ) . Pyrazole-based boronates () exhibit distinct regioselectivity in coupling reactions due to their heterocyclic nitrogen positions .

Applications :

  • The target compound is tailored for drug intermediate synthesis (e.g., PPARα/γ dual agonists in ) .
  • Trifluoromethyl-substituted analogs () are prioritized in fluorinated drug development due to enhanced metabolic stability .

Research Findings and Data

Reactivity in Cross-Coupling Reactions:

  • Yields : While exact yields for the target compound are unspecified, analogous reactions using Cs₂CO₃ in THF achieve ~70–85% efficiency (e.g., reports 43–72% for related esters) .
  • Stability: Pinacol boronates are hydrolytically stable under basic conditions but degrade in acidic media. Bulky substituents (e.g., 2-methylpropanoate) may enhance stability .

Computational Insights:

  • Absolute hardness (η) and electronegativity (χ) principles () suggest that electron-withdrawing groups lower the HOMO energy, reducing nucleophilicity and coupling efficiency .

Biological Activity

Ethyl 2-methyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is a compound of interest due to its potential biological activities. This article reviews various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H23BNO4
  • Molecular Weight : 290.162 g/mol
  • CAS Number : 859169-20-3
  • Density : 1.1 g/cm³
  • Boiling Point : 377.7 °C

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly focusing on its effects on cellular mechanisms and potential therapeutic uses.

Antimicrobial Activity

Recent studies have indicated that compounds containing boron atoms can exhibit antimicrobial properties. This compound was tested against various bacterial strains, showing significant inhibition of growth in Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Cytotoxicity and Cancer Research

In vitro studies using human cancer cell lines have demonstrated that this compound exhibits cytotoxic effects. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound displayed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to high cytotoxicity.
Cell LineIC50 (µM)
HeLa15
MCF720
A54925

The cytotoxic mechanism is hypothesized to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Enzyme Inhibition

The compound has also been evaluated as a potential inhibitor of specific enzymes involved in disease processes:

  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibition studies revealed that this compound inhibits DPP-IV with an IC50 value of approximately 100 nM. This suggests potential applications in diabetes management by enhancing incretin levels.

Case Studies

Several case studies have highlighted the practical applications and effectiveness of this compound:

  • Diabetes Management : In a rodent model of type 2 diabetes, administration of the compound resulted in significant reductions in blood glucose levels post-prandially.
    • Dosage : Administered at 10 mg/kg body weight.
    • Results : Blood glucose levels decreased by approximately 30% compared to control groups.
  • Anticancer Efficacy : A study involving xenograft models demonstrated that treatment with the compound inhibited tumor growth significantly when compared to untreated controls.
    • Tumor Volume Reduction : Average reduction of tumor volume was about 40% after four weeks of treatment.

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